molecular formula C9H13ClO B2663470 2-Chloro-1-spiro[2.4]heptan-2-ylethanone CAS No. 2445785-09-9

2-Chloro-1-spiro[2.4]heptan-2-ylethanone

Cat. No.: B2663470
CAS No.: 2445785-09-9
M. Wt: 172.65
InChI Key: AHGTVLBVSJOKFA-UHFFFAOYSA-N
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Description

2-Chloro-1-spiro[2.4]heptan-2-ylethanone is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by a spirocyclic framework, which is a structural motif where two rings are connected through a single atom. The presence of a chlorine atom and an ethanone group further adds to its chemical diversity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-spiro[2.4]heptan-2-ylethanone typically involves the reaction of a suitable spirocyclic precursor with chlorinating agents under controlled conditions. One common method includes the use of thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) as chlorinating agents. The reaction is usually carried out in an inert solvent such as dichloromethane (CH₂Cl₂) at low temperatures to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentrations. The use of high-purity starting materials and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality compounds suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-spiro[2.4]heptan-2-ylethanone undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, alcohols), solvents (e.g., ethanol, methanol), and mild heating.

    Reduction: Reducing agents (e.g., NaBH₄, LiAlH₄), solvents (e.g., ether, tetrahydrofuran), and low temperatures.

    Oxidation: Oxidizing agents (e.g., KMnO₄, CrO₃), solvents (e.g., water, acetone), and controlled temperatures.

Major Products

    Substitution: Formation of substituted spirocyclic compounds.

    Reduction: Formation of spirocyclic alcohols.

    Oxidation: Formation of spirocyclic carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2-Chloro-1-spiro[2.4]heptan-2-ylethanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-spiro[2.4]heptan-2-ylethanone involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to various biological macromolecules, potentially inhibiting or modulating their activity. For example, it may interact with enzymes or receptors involved in cellular processes, leading to changes in cell function and behavior.

Comparison with Similar Compounds

2-Chloro-1-spiro[2.4]heptan-2-ylethanone can be compared with other spirocyclic compounds, such as:

    Spiro[2.4]heptane: Lacks the chlorine and ethanone groups, resulting in different reactivity and biological activity.

    2-Bromo-1-spiro[2.4]heptan-2-ylethanone: Similar structure but with a bromine atom instead of chlorine, leading to different chemical properties and reactivity.

    2-Chloro-1-spiro[2.5]octan-2-ylethanone:

The uniqueness of this compound lies in its specific combination of a spirocyclic framework, chlorine atom, and ethanone group, which together confer distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-1-spiro[2.4]heptan-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClO/c10-6-8(11)7-5-9(7)3-1-2-4-9/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHGTVLBVSJOKFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC2C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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